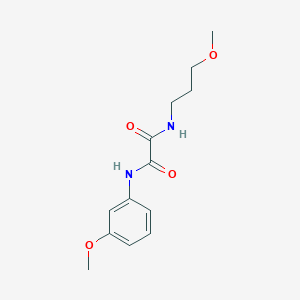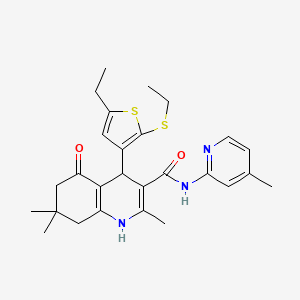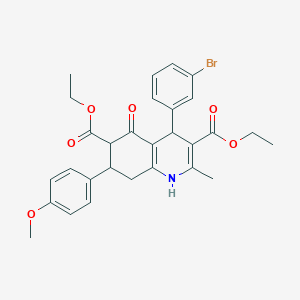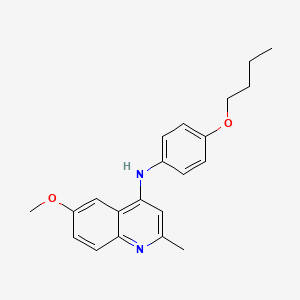![molecular formula C18H18N2O2S B11631977 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one](/img/structure/B11631977.png)
2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンはキナゾリン誘導体であり、このクラスの化合物は、重要な生物学的活性を示すことが知られています。 キナゾリン誘導体は、抗がん剤、抗炎症剤、抗菌剤などの潜在的な治療用途のため、広く研究されてきました .
2. 製法
合成経路と反応条件: 2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンの合成は、通常、4-エチルフェノールを2-クロロエチルエチルスルフィドと反応させて、2-(4-エチルフェノキシ)エチルエチルスルフィドを生成することから始まります。 この中間体は、適切な条件下で2-アミノ安息香酸アミドと反応させて、目的のキナゾリノン誘導体を生成します .
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、大規模生産用に最適化されています。 これには、連続フローリアクターや自動化システムを使用して、品質と収率の一貫性を確保することが含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and 4-ethylphenol as the primary starting materials.
Formation of Intermediate: Anthranilic acid is reacted with 4-ethylphenol in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Substitution: The quinazolinone core is then reacted with 2-(4-ethylphenoxy)ethyl chloride in the presence of a base to introduce the ethylphenoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: Used for controlled synthesis with precise reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
反応の種類: 2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
主要な生成物:
酸化: スルホキシドまたはスルホンを生成。
還元: 還元されたキナゾリン誘導体を生成。
置換: 置換されたキナゾリン誘導体を生成.
4. 科学研究における用途
2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンは、科学研究においてさまざまな用途があります。
化学: 他のキナゾリン誘導体の合成における中間体として使用されます。
生物学: 酵素阻害剤としての可能性について研究されています。
医学: 抗がん剤および抗炎症剤としての可能性について調査されています。
科学的研究の応用
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 この化合物は、活性部位に結合することで酵素活性を阻害し、基質のアクセスを遮断する可能性があります。 この阻害は、抗がん作用や抗炎症作用など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
- 2-([2-(4-メチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オン
- 2-([2-(4-クロロフェノキシ)エチル]チオ)キナゾリン-4(1H)-オン
- 2-([2-(4-フルオロフェノキシ)エチル]チオ)キナゾリン-4(1H)-オン
比較: 2-([2-(4-エチルフェノキシ)エチル]チオ)キナゾリン-4(1H)-オンは、フェノキシ部分にエチル基が存在することで特徴付けられます。この基は、生物学的活性や化学反応性に影響を与える可能性があります。 さまざまな置換基を持つアナログと比較して、この化合物は、異なる薬物動態学的および薬力学的特性を示す可能性があります .
類似化合物との比較
Similar Compounds
2-mercapto-3-phenylquinazolin-4-one: Known for its anticancer and antimicrobial activities.
4-hydroxy-2-quinolones: Exhibits diverse biological activities, including antibacterial and antifungal properties.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Studied for its potential therapeutic applications.
Uniqueness
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one stands out due to its unique ethylphenoxyethylsulfanyl substituent, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
特性
分子式 |
C18H18N2O2S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-9-14(10-8-13)22-11-12-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
InChIキー |
QLNMQDLFSXLCQL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631900.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

![3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one](/img/structure/B11631942.png)
![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
![2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11631952.png)


![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11631980.png)


